4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction is carried out at room temperature for 2-3 hours . After the reaction, the solvent is removed, water is added to the residue, and the precipitate formed is filtered off and recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using X-ray crystallography . The crystal structure of these compounds is monoclinic . The fractional atomic coordinates and isotropic or equivalent isotropic displacement parameters are provided in the original research .Scientific Research Applications
Medicinal Chemistry and Drug Development
4-butoxy-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}benzamide exhibits potential as a drug candidate due to its unique structure. Researchers are investigating its interactions with biological targets, such as enzymes or receptors, to develop novel pharmaceuticals. Its ability to modulate specific pathways could lead to new treatments for diseases like cancer, inflammation, or metabolic disorders .
Agrochemicals and Crop Protection
The compound’s trifluoromethyl and pyrimidine moieties suggest possible applications in agrochemicals. Researchers explore its efficacy as a pesticide or herbicide. By understanding its mode of action, they can design safer and more effective crop protection agents .
Materials Science and Organic Electronics
Organic semiconductors play a crucial role in flexible electronics and optoelectronic devices. 4-butoxy-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}benzamide could serve as a building block for designing organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs). Its electron-rich and electron-withdrawing groups contribute to its semiconducting properties .
Crystallography and Structural Studies
Understanding the crystal structure of 4-butoxy-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}benzamide provides insights into its conformation and intermolecular interactions. Crystallographers analyze its packing arrangements and hydrogen bonding patterns, aiding in drug design and material science .
Computational Chemistry and Molecular Modeling
Researchers employ computational methods to predict the compound’s properties, such as solubility, stability, and binding affinity. Molecular dynamics simulations help explore its behavior in different environments, guiding experimental studies .
properties
IUPAC Name |
4-butoxy-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O2/c1-3-4-11-27-15-7-5-14(6-8-15)18(26)23-10-9-17-24-13(2)12-16(25-17)19(20,21)22/h5-8,12H,3-4,9-11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGUQKHNLJZNIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzamide |
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